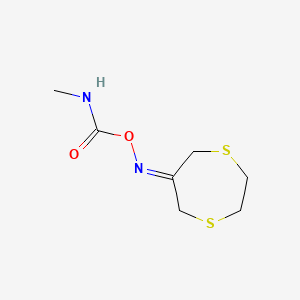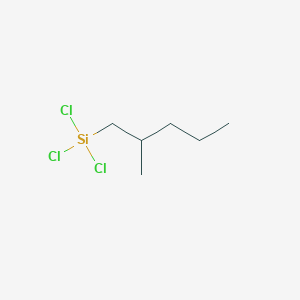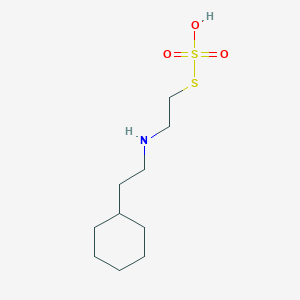
S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C10H21NO3S2 It is a thiosulfate derivative, which means it contains a sulfur atom bonded to an oxygen atom and another sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions: S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates or sulfones.
Reduction: It can be reduced to form thiols or disulfides.
Substitution: The thiosulfate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfonates or sulfones.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiosulfates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate is used as a reagent in organic synthesis. It can be employed in the preparation of other sulfur-containing compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound may be used to study the effects of thiosulfate derivatives on cellular processes. It can also serve as a model compound for investigating the behavior of sulfur-containing molecules in biological systems .
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, such as corrosion inhibitors or additives in lubricants .
Mechanism of Action
The mechanism of action of S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing ones .
Molecular Targets and Pathways:
Nucleophilic Attack: The thiosulfate group can attack electrophilic centers in proteins or other biomolecules, potentially altering their function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
S-2-(dimethylamino)ethyl thiosulfate: This compound has a similar structure but with dimethylamino groups instead of cyclohexylethyl groups.
S-2-((2-(2-thiazolylcarbamoyl)ethyl)amino)ethyl thiosulfate: Another similar compound with a thiazolylcarbamoyl group.
Uniqueness: S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate is unique due to the presence of the cyclohexylethyl group, which can impart different steric and electronic properties compared to other thiosulfate derivatives. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
21208-91-3 |
|---|---|
Molecular Formula |
C10H21NO3S2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-(2-sulfosulfanylethylamino)ethylcyclohexane |
InChI |
InChI=1S/C10H21NO3S2/c12-16(13,14)15-9-8-11-7-6-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,12,13,14) |
InChI Key |
NMMPIDXMVUTDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


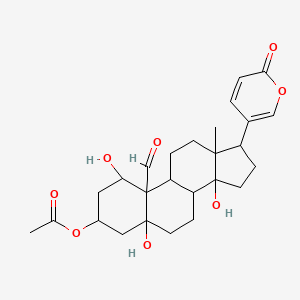
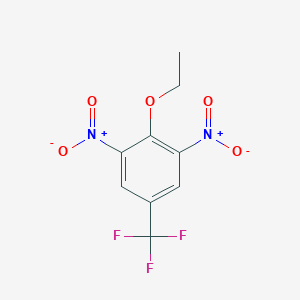
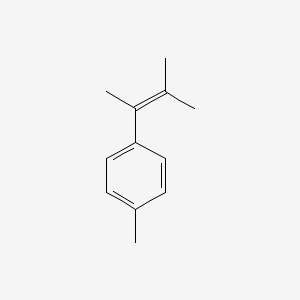
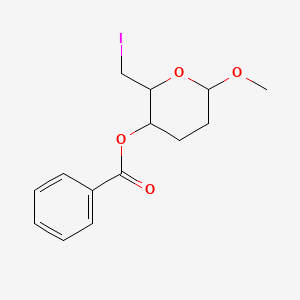
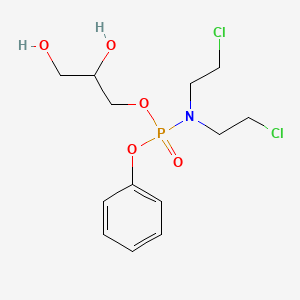
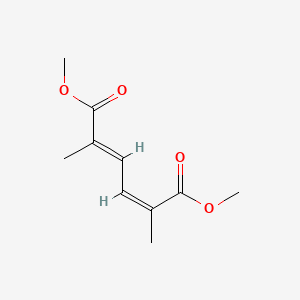
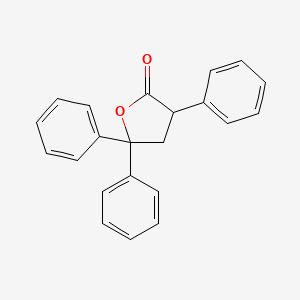
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
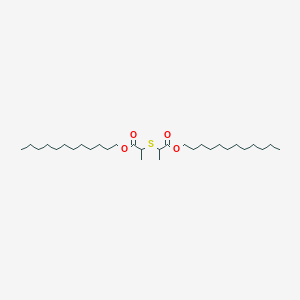
![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
